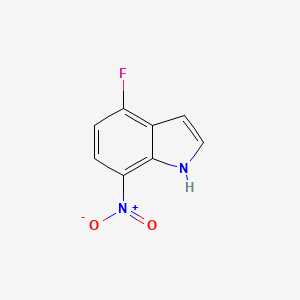

4-fluoro-7-nitro-1H-indole

説明

4-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 .

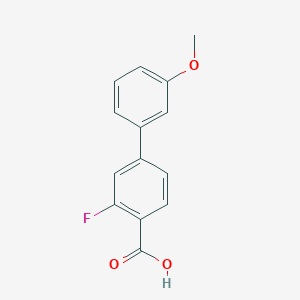

Molecular Structure Analysis

The InChI code for 4-fluoro-7-nitro-1H-indole is 1S/C8H5FN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H . This indicates the presence of a fluorine atom at the 4th position and a nitro group at the 7th position on the indole ring.Physical And Chemical Properties Analysis

4-Fluoro-7-nitro-1H-indole is a yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用

Scientific Field

- Determination of inhibitory concentration (IC50) values. Results Summary: Compounds have shown inhibitory activity against influenza A and other RNA viruses, with IC50 values indicating effective concentrations in the micromolar range .

Anti-inflammatory Application

Scientific Field

- Animal models to assess the reduction of inflammatory markers. Results Summary: Reduction in pro-inflammatory cytokines and improved symptoms in animal models of inflammation have been reported .

Anticancer Application

Scientific Field

- Mechanistic studies to understand the pathways affected. Results Summary: Certain indole compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Application

Scientific Field

- Testing for minimum inhibitory concentration (MIC) against pathogens. Results Summary: Some derivatives have shown promising MIC values, indicating potential as new antimicrobial agents .

Antidiabetic Application

Scientific Field

- Assessment of blood glucose levels and insulin sensitivity. Results Summary: Improvements in glucose tolerance and insulin sensitivity have been observed, suggesting potential therapeutic benefits .

Antimalarial Application

Scientific Field

- In vitro assays against Plasmodium species. Results Summary: Some indole derivatives have shown inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria, with promising IC50 values .

Neuroprotective Application

Scientific Field

- Evaluation of neuroprotective effects against neurotoxic agents. Results Summary: Some indole compounds have shown to protect neuronal cells from oxidative stress and apoptosis .

Quorum Sensing Inhibition

Scientific Field

- Testing these analogs in bacterial cultures to observe the disruption of signaling. Results Summary: Disruption of quorum sensing pathways in pathogens, leading to reduced virulence and biofilm formation .

Flavor and Fragrance Industry

Scientific Field

- Incorporation into food products or perfumes. Results Summary: Enhanced flavor and fragrance profiles in various consumer products .

Biotechnological Production

Scientific Field

- Enzymatic conversion to produce halogenated and oxygenated indole derivatives. Results Summary: Sustainable production of indole derivatives for industrial use, such as natural colorants or bioactive compounds .

Antioxidant Application

Scientific Field

- Measurement of the reduction in oxidative damage markers. Results Summary: Indole compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress .

Anticholinesterase Activity

Scientific Field

- Testing these inhibitors in vitro and in vivo for efficacy. Results Summary: Potential therapeutic effects in improving cognitive functions by inhibiting cholinesterase enzymes .

Signaling Molecule in Microbial Communication

Scientific Field

- Study of indole’s impact on microbial community dynamics. Results Summary: Indole’s signaling role has been linked to the regulation of various physiological processes in bacteria .

Cycloaddition Reactions for Heterocyclic Frameworks

Scientific Field

- Synthesis of complex heterocyclic structures like cyclohepta[b]indoles and indolines. Results Summary: These reactions provide rapid access to a wide array of structurally diverse heterocycles, which are significant in the synthesis of natural products and bioactive compounds .

Anti-HIV Activity

Scientific Field

- Molecular docking studies to evaluate anti-HIV-1 activity. Results Summary: Some derivatives have shown promising results in inhibiting HIV-1, indicating potential for development as anti-HIV medications .

Raw Material in Organic Synthesis

Scientific Field

将来の方向性

特性

IUPAC Name |

4-fluoro-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMVCUWWLTZDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311012 | |

| Record name | 4-Fluoro-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-7-nitro-1H-indole | |

CAS RN |

1167056-95-2 | |

| Record name | 4-Fluoro-7-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)